molecular formula C15H19N5O2S2 B2940690 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide CAS No. 946216-04-2

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide

Cat. No.: B2940690
CAS No.: 946216-04-2
M. Wt: 365.47
InChI Key: RVCFMLNCGIOBOX-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiadiazole-based acetamide derivatives, characterized by a 1,3,4-thiadiazole core functionalized with a sulfanyl linker and substituted aryl/alkyl groups. Its structure includes:

  • 1,3,4-thiadiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and bioactivity .
  • Sulfanyl bridge (-S-): Facilitates π-π stacking and hydrogen bonding with biological targets .
  • N-(propan-2-yl)acetamide: The isopropyl group may enhance steric bulk, influencing receptor selectivity .

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c1-9(2)16-12(21)8-23-15-20-19-14(24-15)18-13(22)17-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,21)(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCFMLNCGIOBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antitumor agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of DNA replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Compound Name Molecular Weight Key Substituents Reported Bioactivity References
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide ~422.5 (estimated) N-(propan-2-yl), 4-methylphenyl Inferred: Potential antimicrobial/analgesic activity based on analogs
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 444.48 N-(4-nitrophenyl), 4-methylphenyl Not explicitly reported; electron-withdrawing nitro group may enhance reactivity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide 503.94 2-chloro-5-CF3-phenyl, 4-methoxybenzyl Likely improved lipophilicity and target affinity due to halogen/ether groups
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives 340–420 Varied N-alkyl/aryl groups Antimicrobial activity (e.g., 6f and 6o active against E. coli and S. aureus)
2-(5-(4-Methylphenyl)-3-phenylpyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide ~430 (estimated) 4-methylphenylpyrazole, thiazole Significant analgesic activity (tail immersion test, ~65% pain inhibition)

Key Structural and Functional Insights:

Hydrophobic substituents (e.g., 4-methylphenyl in , propan-2-yl in the target compound) increase membrane permeability but may reduce solubility .

Heterocyclic Core Variations :

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole : Thiadiazole derivatives (as in the target compound) generally exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation compared to oxadiazoles .

Biological Activity Trends :

  • Antimicrobial Potency : N-substituted acetamides with halogenated aryl groups (e.g., 4-chlorophenyl in ) show superior activity against Gram-positive bacteria.
  • Analgesic Efficacy : Pyrazole-thiazole hybrids (e.g., ) demonstrate moderate to high pain inhibition, suggesting the target compound’s isopropyl group could modulate similar effects.

Q & A

Q. How can researchers optimize the synthesis of this thiadiazole-acetamide derivative?

Methodological Answer: A robust synthesis protocol involves reacting 2-amino-5-arylthiazole intermediates with chloroacetyl chloride in dioxane, using triethylamine as a base at 20–25°C. Post-reaction, dilute the mixture with water to precipitate the product, followed by filtration and recrystallization from ethanol-DMF to enhance purity . Key variables to optimize include stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), solvent choice (polar aprotic solvents improve yield), and reaction time (monitor via TLC).

Q. What strategies are recommended for characterizing solubility and formulation?

Methodological Answer: Solubility can be assessed using shake-flask methods in solvents like DMSO, ethanol, or aqueous buffers (pH 1–7.4). For low solubility (<61.3 µg/mL, as seen in similar thiadiazoles ), employ co-solvents (e.g., PEG-400) or nanoformulation techniques (liposomes, cyclodextrins). Physicochemical characterization via HPLC (C18 column, acetonitrile/water gradient) ensures compound stability in formulation.

Q. How should initial biological screening be designed for this compound?

Methodological Answer: Prioritize in vitro assays against cancer cell lines (e.g., MCF7, PC3) using MTT assays at concentrations 1–100 µM. Include doxorubicin as a positive control. For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative strains. Ensure triplicate repeats and dose-response curves to calculate IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps: (1) Mount crystals on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), (2) Solve phase problems via direct methods in SHELXS, (3) Refine anisotropic displacement parameters, and (4) Validate geometry using CCDC databases. SHELX’s robustness in handling twinned data ensures high-resolution structural accuracy .

Q. What mechanistic approaches confirm apoptosis induction via caspase pathways?

Methodological Answer: Treat MCF7 cells with the compound (IC₅₀ concentration) for 24–48 hours. Lyse cells and quantify caspase-3/9 activation using fluorometric substrates (e.g., Ac-DEVD-AMC for caspase-3). Compare fluorescence (ex/em: 380/440 nm) to untreated controls. Confirm with Western blotting for PARP cleavage and cytochrome c release .

Q. How to address discrepancies in biological activity across studies?

Methodological Answer: Discrepancies may arise from impurity (>95% purity required ), cell line heterogeneity, or assay conditions. Mitigate by:

  • Repeating assays under standardized conditions (e.g., same passage number, serum concentration).
  • Validating compound identity via LC-MS and ¹H-NMR.
  • Cross-testing in orthogonal assays (e.g., apoptosis vs. necrosis via Annexin V/PI staining) .

Q. What computational methods predict structure-activity relationships (SAR) for thiadiazole derivatives?

Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., EGFR, tubulin). Parameterize the trifluoromethyl group’s lipophilicity (logP) and electrostatic potential (MEP maps) to correlate with bioactivity. Validate predictions by synthesizing analogs with modified substituents (e.g., halogens, methyl groups) and testing SAR trends .

Data Analysis & Contradiction Management

Q. How to statistically validate experimental results in dose-response studies?

Methodological Answer: Apply nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Use the F-test to compare model fits (four-parameter vs. three-parameter). For IC₅₀ comparisons, employ ANOVA with Tukey’s post-hoc test (p < 0.05). Report 95% confidence intervals and R² values to quantify variability .

Q. What analytical techniques resolve synthetic byproduct contamination?

Methodological Answer: Combine HPLC (C18 column, 254 nm detection) with high-resolution MS (ESI-QTOF) to identify byproducts (e.g., unreacted intermediates, oxidation products). For persistent impurities, optimize column chromatography (silica gel, hexane/ethyl acetate gradient) or employ preparative HPLC with fraction collection .

Ethical & Safety Considerations

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer: Use fume hoods for reactions involving chloroacetyl chloride (lachrymator). Wear nitrile gloves and PPE to prevent skin contact (irritant ). For in vivo studies, adhere to IACUC guidelines (e.g., formalin-induced edema models in rats require analgesia and ethical approval ).

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